5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCWWOAZXGYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H8ClN5
- Molecular Weight : 239.66 g/mol
- CAS Number : 5346-53-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and receptors involved in cancer progression and other diseases. The compound acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of lung and gastric cancer cells with IC50 values in the nanomolar range:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung) | 19 |
| SNU-16 (Gastric) | 59 |
| KATO III (Gastric) | 73 |
This suggests that the compound may serve as a promising candidate for developing anticancer therapies targeting FGFRs, particularly in cases where drug resistance is observed due to mutations in these receptors .
Other Pharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for other biological activities, including:
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.
- Anticonvulsant Activity : Compounds with similar structures have been reported to exhibit anticonvulsant properties, suggesting potential utility in treating epilepsy .
Case Studies
A notable study highlighted the synthesis and biological evaluation of various derivatives of pyrazole compounds, including this compound. The study indicated that structural modifications could enhance potency and selectivity against specific cancer types .
Another investigation focused on the compound's interaction with FGFRs, revealing that it binds irreversibly to FGFR1, which could lead to sustained inhibition of receptor activity and prolonged therapeutic effects in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their effectiveness against various cancer cell lines. The presence of the chloro group on the pyridine ring enhances the compound's ability to interact with biological targets associated with cancer proliferation and survival pathways .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways, making it a candidate for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives can serve neuroprotective roles, particularly in conditions like epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic effects in treating anxiety and muscle spasticity .
Organic Synthesis
Intermediate in Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, to yield more complex structures such as thieno[2,3-b]pyridines. These transformations are critical for developing novel compounds with potential biological activities .
Reactions with Nucleophiles
The compound has been found to react with various nucleophiles, making it a useful building block in synthesizing other heterocyclic compounds. For example, reactions with thiolates derived from cyanopyridine have been reported, which can lead to the formation of new pyrazolo[3,4-d]pyridazine derivatives .
Agrochemical Applications
Herbicidal Activity
Research indicates that pyrazole derivatives can exhibit herbicidal properties, making them candidates for agricultural applications. The mechanism typically involves inhibiting specific enzyme pathways crucial for plant growth, thus providing a means to manage unwanted vegetation effectively .
Case Studies and Research Findings
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
- CAS No.: 1176567-03-5
- Molecular Formula : C₉H₆ClN₅
- Molecular Weight : 219.63 g/mol
- Structure: Comprises a pyrazole ring substituted with an amino group (C-5), a carbonitrile group (C-4), and a 5-chloro-2-pyridinyl moiety at N-1.
Synthesis: Synthesized via condensation reactions involving malononitrile derivatives and hydrazine precursors, often under reflux conditions .
Comparison with Structural Analogues
Substituent Position Variations on the Pyridinyl Ring
Key Differences :
- The 5-chloro isomer (target compound) and 6-chloro isomer (CAS 400084-55-1) share identical molecular formulas but differ in halogen positioning.
Aryl Substitution Variations
Key Differences :
- Chlorophenyl derivatives (e.g., 4-Cl, 3-Cl) exhibit varied electronic effects due to halogen positioning, influencing solubility and intermolecular interactions (e.g., C–H···Cl bonds in crystals) .
- Methyl-substituted derivatives (e.g., p-tolyl) demonstrate enhanced lipophilicity, correlating with improved cellular uptake and anticancer activity .
Alkyl vs. Heteroaryl Substitutions
Key Differences :
- Alkyl substituents (e.g., chloroethyl) promote hydrogen bonding and influence crystal packing .
- Heteroaryl/electron-withdrawing groups (e.g., bromopropanoyl) increase reactivity toward nucleophiles, enabling diverse functionalization .
Physicochemical and Crystallographic Comparisons
Melting Points and Solubility
Crystallographic Data
Key Insight : Pyridinyl substituents facilitate stronger intermolecular interactions (e.g., N–H···N) compared to phenyl groups, leading to distinct crystal morphologies .
Preparation Methods
Synthetic Strategy
Step 1: Preparation of 5-chloro-2-pyridinyl hydrazine or related hydrazine derivative
The 5-chloro-2-pyridinyl moiety is introduced via hydrazine derivatives bearing the chloro-substituted pyridine ring.Step 2: Cyclization with cyano-substituted ketones or nitriles
The hydrazine derivative is reacted with a suitable cyano-containing precursor (e.g., cyanoacetyl derivatives) to form the pyrazole ring with the cyano group at the 4-position.Step 3: Amination at position 5 of the pyrazole ring
The amino group at the 5-position is introduced either via direct amination during ring formation or by post-cyclization functional group transformation.
Detailed Reaction Conditions and Catalysts
Catalyst-Free Conditions:
Recent advances have shown that the synthesis can be performed without palladium or other transition metal catalysts, reducing cost and complexity.Solvent Systems:
Polar aprotic solvents such as nitriles (e.g., acetonitrile) are preferred to facilitate cyclization and amination steps.Temperature and Atmosphere:
Mild to moderate temperatures (room temperature to 80 °C) under inert atmosphere are typical to avoid side reactions and degradation.
Industrially Relevant Preparation Methods and Improvements
A patent (CN111386256A) describes improved processes for related pyrazole derivatives with halogenated aromatic substituents, emphasizing:
Use of disulfide intermediates and halogenating agents (e.g., sulfuryl chloride, N-chlorosuccinimide) to introduce sulfur-containing substituents, which can be adapted for halogenated pyridinyl substituents.
Avoidance of long reaction times and explosive oxygen atmospheres by employing nitrile solvents and controlled halogenation steps.
The process is designed to be simple, inexpensive, and environmentally friendly , suitable for scale-up and industrial application.
While this patent focuses on ethylsulfanyl-substituted pyrazoles, the methodology provides a framework for preparing halogenated pyridinyl-substituted pyrazoles, including this compound, by adapting the halogenation and cyclization steps.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The palladium-free synthesis route offers a greener alternative with broad substrate scope and good yields, as demonstrated by efficient preparation of various 5-amino-1H-pyrazole-4-carbonitriles.
Industrial methods emphasize safety and scalability, avoiding explosive atmospheres and long reaction times by using halogenating agents and nitrile solvents.
The halogen substituent on the pyridinyl ring (5-chloro) is typically introduced via the starting hydrazine or pyridine derivatives, ensuring regioselectivity in the final pyrazole product.
Amination at the 5-position of the pyrazole ring is often achieved concurrently with ring closure or via subsequent amination steps, depending on the synthetic route.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, and what are their critical reaction conditions?
- Methodology : The compound is typically synthesized via multi-step reactions. For example, a two-step protocol involves condensation of substituted hydrazines with β-ketonitriles, followed by cyclization under acidic or basic conditions. Key reagents include lithium hydroxide in dimethyl sulfoxide (DMSO) for nucleophilic substitution, with heating at 343 K for 4–5 hours to achieve high yields (~73–75%) . Solvent selection (e.g., ethanol/acetone mixtures) is critical for crystallization .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields may vary due to steric hindrance from the 5-chloro-2-pyridinyl group, requiring optimized stoichiometry .
Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?
- Methodology :
- X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings (e.g., 74.03° in analogous structures), and hydrogen-bonding networks (N–H⋯O/N interactions) .
- Spectroscopy : IR confirms nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3300–3400 cm⁻¹) groups. H/C NMR identifies pyridinyl proton environments (δ 7.5–8.5 ppm) and carbonitrile signals (δ ~110–120 ppm) .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of synthetic pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal conditions (e.g., solvent polarity, temperature) for cyclization steps. Machine learning models trained on existing pyrazole synthesis data can prioritize high-yield routes .
- Case Study : ICReDD’s integrated approach combines computational predictions with experimental validation, shortening development timelines by 30–50% for analogous heterocycles .
Q. What strategies resolve discrepancies in reaction yields during scale-up or derivative synthesis?
- Methodology :
- Kinetic Analysis : Monitor intermediates via in situ IR or Raman spectroscopy to identify bottlenecks (e.g., slow cyclization). Adjust heating rates or catalyst loading .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/acetone to isolate pure product .
- Data Contradictions : Lower yields in scaled reactions often stem from inadequate mixing or heat transfer. Microreactors or flow chemistry systems improve reproducibility .
Q. How do intermolecular interactions influence the supramolecular assembly of this compound in solid-state structures?
- Methodology : X-ray crystallography reveals C–H⋯O and N–H⋯N hydrogen bonds that stabilize crystal packing. For example, intramolecular N–H⋯O bonds in nitro-substituted derivatives create folded conformations, while π-π stacking between pyridinyl rings enhances thermal stability .
- Design Implications : Modify substituents (e.g., chloro vs. methoxy groups) to tune lattice energy and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
